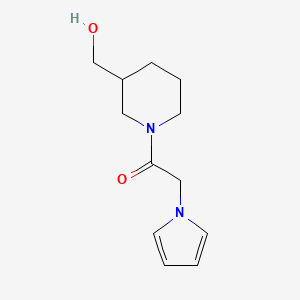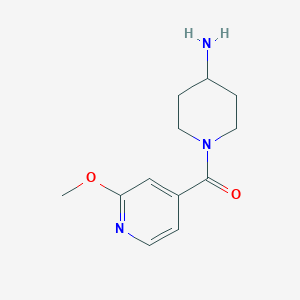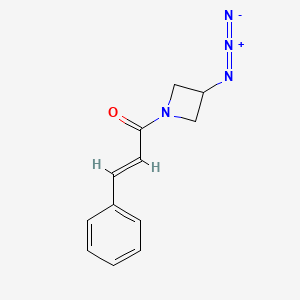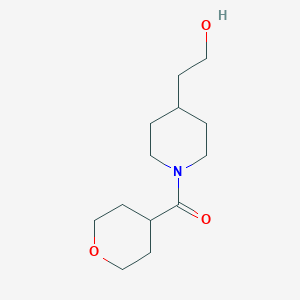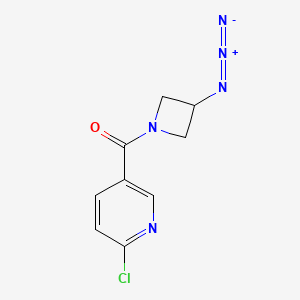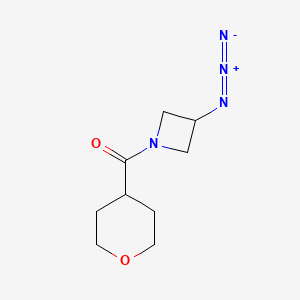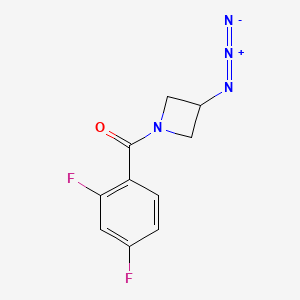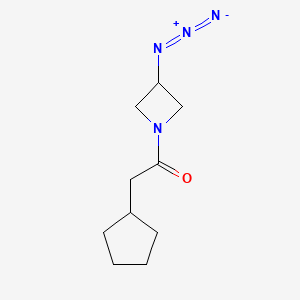
3-amino-1-(3-(1-méthyl-1H-pyrazol-3-yl)pipéridin-1-yl)propan-1-one
Vue d'ensemble
Description
3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antibactérien et antimycobactérien
Le cycle imidazole, qui est structurellement similaire au cycle pyrazole dans le composé, est connu pour ses propriétés antibactériennes . La recherche suggère que les dérivés de l'imidazole, et par extension du pyrazole, peuvent être efficaces contre une variété de souches bactériennes. Ce composé pourrait être synthétisé et testé pour son efficacité à inhiber la croissance bactérienne, conduisant potentiellement au développement de nouveaux médicaments antibactériens.
Applications anti-inflammatoires
Des composés contenant la partie pyrazole ont été rapportés pour présenter des activités anti-inflammatoires . Cela suggère que « 3-amino-1-(3-(1-méthyl-1H-pyrazol-3-yl)pipéridin-1-yl)propan-1-one » pourrait être utilisé dans la synthèse de médicaments destinés à traiter les affections inflammatoires telles que l'arthrite ou l'asthme.
Potentiel antitumoral
Le cycle pyrazole est également associé à une activité antitumorale. Ce composé a le potentiel d'être utilisé dans le développement d'agents antitumoraux, en particulier après une synthèse et une évaluation supplémentaires contre diverses lignées cellulaires cancéreuses, comme cela a été fait avec des composés apparentés .
Activité antidiabétique
Les dérivés de l'imidazole ont montré une promesse en matière d'activité antidiabétique, ce qui pourrait impliquer un potentiel similaire pour les composés contenant du pyrazole . Ce composé pourrait être exploré comme structure principale pour le développement de nouveaux médicaments antidiabétiques.
Antiviral et antioxydant
La similarité structurelle du composé avec les dérivés de l'imidazole, qui ont des propriétés antivirales et antioxydantes, suggère qu'il pourrait être utile pour créer des agents qui protègent les cellules du stress oxydatif et des infections virales .
Intermédiaire de synthèse pharmaceutique
« this compound » sert d'intermédiaire important dans la synthèse pharmaceutique. Il peut être utilisé dans la création de divers médicaments, y compris ceux ayant des activités antibactériennes, antifongiques et antiprotozoaires .
Recherche agrochimique
En tant qu'intermédiaire dans la synthèse organique, ce composé pourrait être appliqué dans le développement d'agrochimiques, contribuant à la création de nouveaux pesticides ou herbicides .
Industrie des colorants
Enfin, le rôle du composé en tant qu'intermédiaire s'étend à l'industrie des colorants, où il pourrait être impliqué dans la synthèse de nouveaux colorants présentant des propriétés spécifiques pour les textiles ou d'autres matériaux .
Propriétés
IUPAC Name |
3-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXHHYZRRZTRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



